molecular formula C15H11NO2 B10840841 2-(3-Hydroxyphenyl)quinolin-6-ol CAS No. 87741-96-6

2-(3-Hydroxyphenyl)quinolin-6-ol

Cat. No.: B10840841
CAS No.: 87741-96-6
M. Wt: 237.25 g/mol
InChI Key: KVSLALXAPWSPAG-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)quinolin-6-ol is a quinoline derivative featuring a hydroxyl group at the 6-position of the quinoline ring and a 3-hydroxyphenyl substituent at the 2-position. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

87741-96-6

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-(3-hydroxyphenyl)quinolin-6-ol

InChI

InChI=1S/C15H11NO2/c17-12-3-1-2-10(8-12)14-6-4-11-9-13(18)5-7-15(11)16-14/h1-9,17-18H

InChI Key

KVSLALXAPWSPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC3=C(C=C2)C=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)quinolin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-hydroxybenzaldehyde with aniline derivatives in the presence of a catalyst, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and heating to reflux temperatures.

Industrial Production Methods

Industrial production of quinoline derivatives, including 2-(3-hydroxyphenyl)quinolin-6-ol, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)quinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-hydroxyphenyl)quinolin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)quinolin-6-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl Positioning: The 6-OH group in 2-(3-Hydroxyphenyl)quinolin-6-ol may enhance solubility compared to 8-OH-substituted analogs like 6-Nitro-8-quinolinol .
  • Aryl Substituents: The 3-hydroxyphenyl group at position 2 introduces steric bulk and additional hydrogen-bonding sites, differentiating it from simpler halogenated derivatives (e.g., 6-Bromo-3-hydroxyquinoline) .

Antibacterial and Antiviral Potential

  • N-(3-Hydroxyphenyl)imidazole Derivatives : Analogs like N-(3-hydroxyphenyl)-2-(substituted imidazol-1-yl)alkanamides exhibit broad-spectrum antibacterial activity, suggesting that the 3-hydroxyphenyl moiety may synergize with heterocyclic systems for microbial targeting .
  • 6-Bromo-3-hydroxyquinoline: Brominated quinolines are noted for their role in inhibiting bacterial enzymes, though direct data for 2-(3-Hydroxyphenyl)quinolin-6-ol remain unexplored .

Receptor Binding and Signaling

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